molecular formula C19H14F3N5O2 B2410963 4-(Quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380080-79-3

4-(Quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

Cat. No. B2410963
CAS RN: 2380080-79-3
M. Wt: 401.349
InChI Key: DPPXUABENMVDMS-UHFFFAOYSA-N
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Description

Quinoxaline is a heterocyclic compound with a bicyclic structure formed by the fusion of benzene and pyrazine rings . It has been a subject of extensive research due to its wide range of physicochemical and biological activities . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 .


Synthesis Analysis

Quinoxaline can be synthesized through various methods, including the condensation of 1,2-diamines with 1,2-dicarbonyl compounds . The synthesis of pyridine derivatives has been achieved through palladium-catalyzed one-pot cyclization reactions . Trifluoromethyl-containing compounds can be synthesized through palladium-catalyzed three-component carbonylative reactions .


Molecular Structure Analysis

The molecular structure of quinoxaline consists of a six-membered benzene ring fused to a five-membered pyrazine ring . Pyridine has a six-membered ring with five carbon atoms and one nitrogen atom . The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms and is often used as a substituent in organic compounds .


Chemical Reactions Analysis

Quinoxaline and its derivatives participate in various chemical reactions, especially as scaffolds in the design and development of numerous bioactive molecules . Pyridine and its derivatives can undergo electrophilic substitution reactions . Trifluoromethyl-containing compounds are known for their high stability and are often used in pharmaceuticals and agrochemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline, pyridine, and trifluoromethyl-containing compounds depend on their molecular structure and the nature of their functional groups . For example, quinoxaline derivatives demonstrate a wide range of physicochemical properties, making them useful in the development of dyes, fluorescent materials, and electroluminescent materials .

Mechanism of Action

The mechanism of action of quinoxaline, pyridine, and trifluoromethyl-containing compounds largely depends on their molecular structure and the specific functional groups present . They can interact with various biological targets, leading to different biological activities.

Future Directions

The future research directions could involve the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups . Additionally, the exploration of new reactions and applications of pyridine and trifluoromethyl-containing compounds could be potential future directions .

properties

IUPAC Name

4-(quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5O2/c20-19(21,22)16-9-12(5-6-23-16)27-8-7-26(11-17(27)28)18(29)15-10-24-13-3-1-2-4-14(13)25-15/h1-6,9-10H,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPXUABENMVDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=NC3=CC=CC=C3N=C2)C4=CC(=NC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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